![molecular formula C9H13N3O5 B12392452 4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a compound with significant importance in various scientific fields. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound is often used in pharmaceutical research and development due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and sugar moieties.
Glycosylation: The key step in the synthesis is the glycosylation reaction, where the sugar moiety is attached to the pyrimidine base. This is usually achieved using a glycosyl donor and a glycosyl acceptor under acidic or basic conditions.
Protection and Deprotection: Protecting groups are often used to prevent unwanted reactions at specific functional groups. After the glycosylation, these protecting groups are removed to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents are used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Wissenschaftliche Forschungsanwendungen
4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids. It mimics natural nucleosides and gets incorporated into DNA or RNA, disrupting the normal replication process. This can inhibit the growth of viruses or cancer cells by interfering with their genetic material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: A nucleoside analog used as an antiviral agent.
Cytarabine: Another nucleoside analog used in chemotherapy.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific structural features and the ability to form stable glycosidic bonds. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development.
Eigenschaften
Molekularformel |
C9H13N3O5 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7+,8+/m1/s1 |
InChI-Schlüssel |
UHDGCWIWMRVCDJ-MWFXUZHGSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
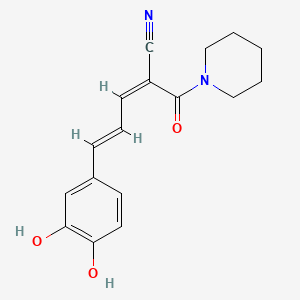
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
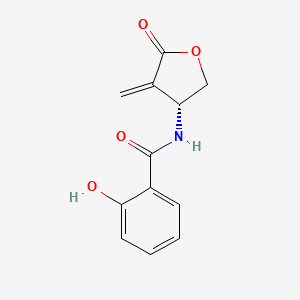
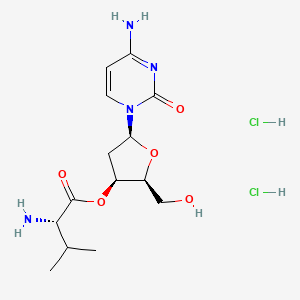

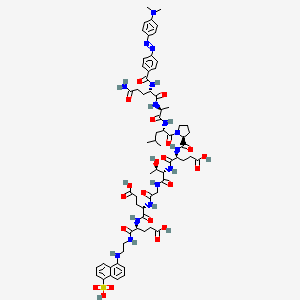
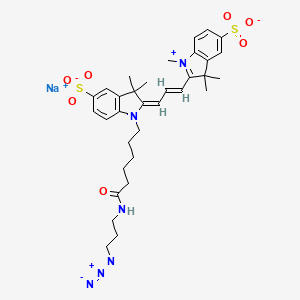
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
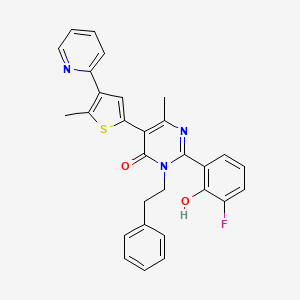
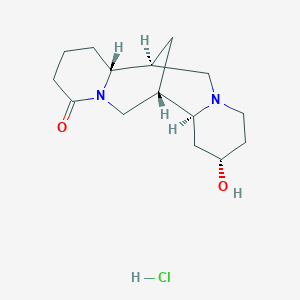
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)

